4-(Naphthalen-2-ylamino)-4-oxobutanoic acid
Description
4-(Naphthalen-2-ylamino)-4-oxobutanoic acid is a naphthyl-substituted oxobutanoic acid derivative characterized by a naphthalene ring attached via an amino group at the 2-position and a ketone group at the 4-position of the butanoic acid backbone. Its molecular formula is C₁₄H₁₃NO₃, with a molecular weight of 243.26 g/mol . This compound has been synthesized for applications in crystallography and density functional theory (DFT) studies, where its supramolecular assembly and electronic properties were investigated . The naphthalen-2-ylamino group confers unique steric and electronic characteristics, influencing its reactivity and biological interactions.
Properties
CAS No. |
37600-46-7 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
4-(naphthalen-2-ylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C14H13NO3/c16-13(7-8-14(17)18)15-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,15,16)(H,17,18) |
InChI Key |
LYNFOUMTFFAMAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Mechanism
-
Anhydride Activation : Succinic anhydride undergoes partial hydrolysis in aqueous buffer, generating a mixed anhydride intermediate.
-
Amine Nucleophilic Attack : Naphthalen-2-ylamine attacks the electrophilic carbonyl carbon of the activated anhydride, forming an amide bond.
-
Hydrolysis : The remaining ester group undergoes hydrolysis to yield the carboxylic acid.
Experimental Conditions
Key Findings
-
Enzymatic Catalysis : Enzymes enhance reaction efficiency by lowering activation energy, enabling milder conditions.
-
Side Reactions : Competing hydrolysis of the anhydride is minimized at pH 8.0, favoring amide formation.
-
Purification : Products are isolated via extraction with organic solvents (e.g., EtOAc) and chromatography.
Coupling with β-Keto Acid Chlorides
This approach employs acid chlorides to directly form the amide bond, followed by hydrolysis to the carboxylic acid.
Mechanism
-
Acyl Chloride Formation : 4-Oxobutanoyl chloride is synthesized from 4-oxobutanoic acid using thionyl chloride (SOCl₂).
-
Amine Coupling : Naphthalen-2-ylamine reacts with the acid chloride in anhydrous conditions to form the amide.
-
Hydrolysis : The chloride byproduct is hydrolyzed to yield the carboxylic acid.
Experimental Conditions
| Parameter | Value |
|---|---|
| Reagents | 4-Oxobutanoyl chloride, naphthalen-2-ylamine, Et₃N, THF |
| Temperature | 0°C to room temperature |
| Reaction Time | 4–6 hours |
| Yield | ~70% (estimated) |
Challenges
-
Acid Chloride Stability : 4-Oxobutanoyl chloride is prone to decomposition, requiring low-temperature storage.
-
Side Reactions : Competing nucleophilic attack by water or other nucleophiles must be minimized.
Mixed Anhydride Method
This method avoids direct use of unstable acid chlorides by forming a mixed anhydride intermediate.
Mechanism
-
Mixed Anhydride Formation : 4-Oxobutanoic acid reacts with acetic anhydride to form a mixed anhydride.
-
Amine Coupling : Naphthalen-2-ylamine reacts with the mixed anhydride to form the amide.
-
Hydrolysis : Residual acetic acid is removed, leaving the carboxylic acid.
Experimental Conditions
| Parameter | Value |
|---|---|
| Reagents | 4-Oxobutanoic acid, acetic anhydride, naphthalen-2-ylamine, DCM |
| Temperature | 0°C |
| Reaction Time | 2 hours |
| Yield | ~60% (estimated) |
Advantages
-
Milder Conditions : Avoids harsh reagents like SOCl₂.
-
Reduced Byproducts : Lower risk of side reactions compared to acid chloride methods.
Alternative Approaches
Enzymatic Resolution
Chiral derivatives could be synthesized using enzymatic resolution, though no direct methods are documented for this compound.
Critical Analysis of Methods
Table 1: Comparison of Synthesis Methods
Optimization Strategies
-
Catalyst Selection : Enzymes (e.g., lipases) improve reaction specificity and reduce waste.
-
Solvent Choice : DMSO enhances solubility of hydrophobic reactants.
-
pH Control : Neutral to slightly basic conditions (pH 7–8) prevent premature hydrolysis.
Spectroscopic Characterization
Key Data
Industrial Scalability
-
Batch Processing : Enzymatic methods are scalable with proper buffer management.
-
Cost Factors : Succinic anhydride and naphthalen-2-ylamine are commercially available, reducing synthesis costs.
-
Waste Management : Aqueous workup minimizes organic solvent usage.
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-2-ylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthalene derivatives with additional functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
4-(Naphthalen-2-ylamino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-2-ylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring can intercalate with DNA or interact with protein active sites, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 2: Impact of Aromatic Substituents
Functional Group Modifications
Introduction of Double Bonds
- (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid (C₁₁H₁₁NO₃): The α,β-unsaturated ketone system introduces conjugation, altering electronic transitions and enabling photochemical applications .
Thioether and Tetrazine Derivatives
- 3-[[(2S)-2-(Acetylamino)-2-carboxyethyl]thio]-4-[(phenyl)amino]-4-oxobutanoic acid (A): The thioether linkage enhances metal-binding capacity, useful in chelator design for radiopharmaceuticals .
- 4-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)-amino)-4-oxobutanoic acid (7): The tetrazine group enables bioorthogonal click chemistry, critical for ⁸⁹Zr-labeling in PET imaging .
Table 3: Functional Group Effects on Reactivity
Biological Activity
4-(Naphthalen-2-ylamino)-4-oxobutanoic acid is an organic compound notable for its unique structure, which includes a naphthyl group linked to an amino acid backbone. This compound has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. Its molecular formula is C14H13NO3, with a molecular weight of approximately 243.26 g/mol.
The compound exhibits a density of 1.32 g/cm³ and a boiling point of 551.9°C at 760 mmHg. These physical properties contribute to its stability and potential applications in various fields of research, including medicinal chemistry and pharmacology.
Biological Activity Overview
Research indicates that this compound interacts with biological macromolecules, modulating enzyme activity and receptor functions. This modulation is crucial for understanding the compound's pharmacological potential and therapeutic applications.
The proposed mechanism of action involves the binding of the compound to specific enzymes or receptors, influencing biochemical pathways and cellular processes. This interaction may lead to the induction of oxidative stress in cancer cells, which is a common pathway for anticancer agents .
Anticancer Properties
Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested on human colon cancer cells (HCT-116) and breast cancer cells (MDA-MB-231), demonstrating concentration-dependent reductions in cell viability .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT-116 | 10 - 50 | Induces apoptosis |
| MDA-MB-231 | 15 - 60 | Inhibits cell proliferation |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. It has been found to reduce levels of pro-inflammatory cytokines in vitro, suggesting a possible role in treating inflammatory diseases .
Case Studies
- Study on Cancer Cell Lines : In a study evaluating the effects of various naphthalene derivatives, this compound was highlighted for its ability to induce apoptosis in HCT-116 cells through oxidative stress mechanisms. The study reported a significant increase in reactive oxygen species (ROS) levels following treatment with the compound .
- Anti-inflammatory Effects : Another investigation assessed the impact of this compound on macrophage activation. The results indicated that it effectively inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory responses.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other naphthalene derivatives:
| Compound | Activity | IC50 (µM) |
|---|---|---|
| 4-(Naphthalen-1-ylamino)-4-oxobutanoic acid | Antimicrobial & Anticancer | 20 - 40 |
| Naphthoquinone derivatives | Antioxidant & Anticancer | 5 - 25 |
Q & A
Q. What are the established synthetic routes for 4-(Naphthalen-2-ylamino)-4-oxobutanoic acid, and how can reaction conditions be optimized?
The synthesis typically involves amide bond formation between naphthalen-2-amine and 4-oxobutanoic acid derivatives. A multi-step approach is employed, often using coupling agents like EDC or DCC under reflux conditions. Reaction parameters such as solvent polarity (e.g., dichloromethane or DMF), temperature (60–80°C), and stoichiometric ratios are critical for yield optimization. Post-synthetic purification via column chromatography or recrystallization ensures high purity .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- NMR Spectroscopy : Proton and carbon NMR (in DMSO-d₆) confirm the presence of the naphthylamino group (δ 7.5–8.5 ppm for aromatic protons) and the oxobutanoic acid backbone (δ 2.5–3.5 ppm for methylene groups).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₄H₁₃NO₃).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, providing bond-length and angle data critical for confirming stereochemistry .
Q. How can researchers ensure purity and stability during storage?
Purity (>95%) is verified via HPLC with UV detection (λ = 254 nm). Stability is maintained by storing the compound in anhydrous conditions at –20°C, avoiding prolonged exposure to light or moisture .
Advanced Research Questions
Q. What are the hypothesized biological targets and mechanisms of action for this compound?
Derivatives of 4-oxobutanoic acid exhibit enzyme inhibition (e.g., fungal 14α-demethylase) and antimicrobial activity. The naphthylamino group may enhance binding affinity to hydrophobic pockets in target proteins, while the oxobutanoic acid moiety facilitates hydrogen bonding. Computational docking studies (using AutoDock Vina) are recommended to predict binding modes .
Q. How do structural modifications (e.g., substituents on the naphthyl group) influence bioactivity?
- Electron-withdrawing groups (e.g., fluorine) on aromatic rings increase metabolic stability and binding affinity.
- Bulkier substituents (e.g., tert-butyl) may reduce solubility but improve target selectivity. Comparative studies using analogs (e.g., fluorophenyl or tetrahydronaphthyl derivatives) reveal trends in structure-activity relationships (SAR) .
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies often arise from variations in assay conditions (e.g., pH, cell lines) or compound purity. Mitigation strategies include:
- Standardizing assay protocols (e.g., MIC values for antimicrobial studies).
- Validating purity via orthogonal methods (e.g., NMR + HPLC).
- Replicating experiments under controlled conditions to isolate variables .
Methodological Considerations
Q. What computational tools are recommended for predicting physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
